molecular formula C21H18N2O3S B11513789 2-(Benzylsulfanyl)-N-(4-methylphenyl)-4-nitrobenzamide

2-(Benzylsulfanyl)-N-(4-methylphenyl)-4-nitrobenzamide

Cat. No.: B11513789
M. Wt: 378.4 g/mol
InChI Key: UGSUZEIEZRZRBB-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-(4-methylphenyl)-4-nitrobenzamide is an organic compound that features a benzylsulfanyl group, a 4-methylphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-N-(4-methylphenyl)-4-nitrobenzamide typically involves the following steps:

    Benzylation: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol group.

    Amidation: The final step involves the formation of the amide bond between the benzylsulfanyl group and the 4-methylphenyl group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and benzylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-N-(4-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Benzyl halides, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-N-(4-methylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-N-(4-methylphenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can act as a pharmacophore, binding to specific sites on the target molecule, while the nitrobenzamide moiety can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-N-(4-methylphenyl)-4-nitrobenzamide is unique due to the presence of both a benzylsulfanyl group and a nitrobenzamide moiety, which can confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4-methylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C21H18N2O3S/c1-15-7-9-17(10-8-15)22-21(24)19-12-11-18(23(25)26)13-20(19)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,24)

InChI Key

UGSUZEIEZRZRBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3

Origin of Product

United States

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